(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
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Description
(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione is a useful research compound. Its molecular formula is C26H26FN3O5 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure which contributes to its biological properties. The presence of a fluorine atom and methoxy groups enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F₁N₃O₃ |
Molecular Weight | 341.35 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at serotonin receptors and exhibit antioxidant properties.
Serotonin Receptor Interaction
Research indicates that compounds with similar structures have shown selective antagonism at the 5-HT₂A receptor. This receptor is implicated in numerous neuropsychiatric disorders. The spirocyclic nature of the compound may enhance binding affinity and selectivity.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds. While specific data on the target compound is limited, insights can be drawn from analogous structures.
Antioxidant Activity
A study investigating similar spirocyclic compounds demonstrated significant antioxidant activity through various assays (e.g., DPPH radical scavenging). The presence of methoxy groups is believed to contribute to this effect.
Antimicrobial Activity
Compounds with similar indole and pyrrolizine frameworks have been reported to exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymes.
Case Studies
-
Case Study 1: Neuroprotective Effects
- Objective : To evaluate the neuroprotective effects of spirocyclic compounds.
- Findings : Compounds demonstrated reduced oxidative stress in neuronal cells.
- : Suggests potential for treating neurodegenerative diseases.
-
Case Study 2: Anticancer Activity
- Objective : Screening for anticancer properties.
- Findings : Induced apoptosis in cancer cell lines through mitochondrial pathways.
- : Highlights the need for further exploration in cancer therapeutics.
Properties
Molecular Formula |
C26H26FN3O5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C26H26FN3O5/c1-34-19-8-5-14(12-20(19)35-2)9-11-29-23(31)21-18-4-3-10-30(18)26(22(21)24(29)32)16-13-15(27)6-7-17(16)28-25(26)33/h5-8,12-13,18,21-22H,3-4,9-11H2,1-2H3,(H,28,33)/t18?,21-,22+,26?/m1/s1 |
InChI Key |
QMQYCPZNPNJDTN-OJXBHUFOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)N6C3CCC6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CCCN4C5(C3C2=O)C6=C(C=CC(=C6)F)NC5=O)OC |
Origin of Product |
United States |
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